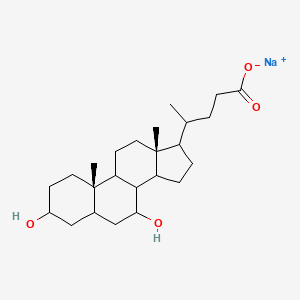

Chenodeoxycholic acid sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H39NaO4 |

|---|---|

Poids moléculaire |

414.6 g/mol |

Nom IUPAC |

sodium 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14?,15?,16?,17?,18?,19?,20?,22?,23-,24+;/m0./s1 |

Clé InChI |

WDFRNBJHDMUMBL-TYSHLGQFSA-M |

SMILES isomérique |

CC(CCC(=O)[O-])C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C.[Na+] |

SMILES canonique |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Chenodeoxycholic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, is a potent signaling molecule that plays a central role in the regulation of bile acid, lipid, and glucose homeostasis. Its sodium salt form is utilized therapeutically, primarily for the dissolution of cholesterol gallstones and for the treatment of cerebrotendinous xanthomatosis. The pleiotropic effects of chenodeoxycholic acid are predominantly mediated through its function as a high-affinity agonist for the farnesoid X receptor (FXR), a nuclear hormone receptor. Activation of FXR by CDCA initiates a complex cascade of transcriptional regulation, impacting a multitude of genes involved in metabolic pathways. This technical guide provides a comprehensive overview of the molecular mechanism of action of chenodeoxycholic acid sodium salt, with a focus on its interaction with FXR and the downstream signaling sequelae. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Farnesoid X Receptor (FXR) Agonism

The primary molecular target of chenodeoxycholic acid is the farnesoid X receptor (FXR), a member of the nuclear receptor superfamily.[1][2] CDCA is the most potent endogenous ligand for FXR.[3] Upon binding to the ligand-binding domain of FXR, CDCA induces a conformational change in the receptor. This transformation facilitates the dissociation of corepressors and the recruitment of coactivators, leading to the formation of a heterodimer with the retinoid X receptor (RXR).[4] This activated FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][4]

Quantitative Parameters of CDCA-FXR Interaction

The affinity and potency of CDCA for FXR have been quantified in various in vitro systems. The half-maximal effective concentration (EC50) for FXR activation by CDCA typically ranges from 10 to 50 µM, depending on the cell type and assay conditions.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| EC50 | ~10 µM | HepG2 cells | Reporter Assay | [5] |

| EC50 | 17 µM | Not specified | Reporter Assay | [6] |

| EC50 | 50 µM | Not specified | Transfection Studies | [1][7] |

| EC50 | 99 nM (for 6α-ECDCA, a derivative) | FRET Assay | FRET Assay | [1] |

Key Signaling Pathways Modulated by Chenodeoxycholic Acid

The activation of FXR by CDCA triggers a cascade of downstream signaling events that collectively regulate bile acid and cholesterol homeostasis.

Regulation of Bile Acid Synthesis: The FXR-SHP-CYP7A1 Axis

A critical function of CDCA-mediated FXR activation is the negative feedback regulation of its own synthesis. This is primarily achieved through the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[8] Activated FXR directly binds to an FXRE in the SHP promoter, leading to increased SHP expression.[8] SHP, in turn, inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1), a key transcription factor required for the expression of cholesterol 7α-hydroxylase (CYP7A1).[9] CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into bile acids.[5] By suppressing CYP7A1 expression, CDCA effectively reduces the overall production of bile acids.[10]

Intestinal FXR Activation and the FGF19 Pathway

In the intestine, CDCA activation of FXR in enterocytes induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[11][12] FGF19 is a hormone that travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that also leads to the repression of CYP7A1 expression, providing an additional layer of feedback inhibition on bile acid synthesis.[12]

Regulation of Bile Acid Transport

To prevent the intracellular accumulation of potentially toxic bile acids, CDCA-activated FXR upregulates the expression of key bile acid transporters. This includes the Bile Salt Export Pump (BSEP or ABCB11), which is responsible for the efflux of bile acids from hepatocytes into the bile canaliculi, and the Organic Solute Transporter alpha and beta (OSTα/OSTβ), which facilitate the efflux of bile acids from enterocytes and hepatocytes into the portal and systemic circulation, respectively.[13]

Modulation of Lipid and Glucose Metabolism

Beyond bile acid homeostasis, CDCA and FXR play significant roles in lipid and glucose metabolism. FXR activation has been shown to decrease triglyceride levels by repressing the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. Furthermore, emerging evidence suggests a role for FXR in glucose metabolism and insulin (B600854) sensitivity.

AMPK-ERK1/2 Signaling Pathway

Recent studies have elucidated a signaling pathway downstream of FXR activation that involves AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase 1/2 (ERK1/2). In HepG2 cells, CDCA treatment has been shown to activate AMPK, which in turn leads to the activation of ERK1/2.[14] This cascade is responsible for the activating phosphorylation of CCAAT/enhancer-binding protein β (C/EBPβ), a transcription factor involved in the induction of detoxifying enzymes.[14]

Effects on Gene Expression

Treatment of primary human hepatocytes with chenodeoxycholic acid leads to significant changes in the expression of a wide range of genes involved in bile acid and lipid homeostasis.

| Gene | Function | Effect of CDCA Treatment | Fold Change (approx.) | Reference |

| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Downregulation | -70% to -95% | [13][15] |

| SHP (NR0B2) | Transcriptional corepressor | Upregulation | ~4-fold | [13][15] |

| FGF19 | Intestinal hormone regulating bile acid synthesis | Upregulation | >100-fold | [13][15] |

| BSEP (ABCB11) | Bile salt export pump | Upregulation | ~15-fold | [13][15] |

| OSTα/OSTβ | Organic solute transporters | Upregulation | 10 to 100-fold | [13][15] |

| HMGCS2 | Mitochondrial HMG-CoA synthase | Modulation | Variable | [16] |

| APOA1, APOC3 | Apolipoproteins | Modulation | Variable | [16] |

| FABP1 | Fatty acid-binding protein 1 | Modulation | Variable | [16] |

| CYP3A4 | Drug metabolizing enzyme | Upregulation | Variable | [16] |

| UGT family | Drug metabolizing enzymes | Modulation | Variable | [16] |

| SULT family | Drug metabolizing enzymes | Modulation | Variable | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chenodeoxycholic acid's mechanism of action.

FXR Activation Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the ability of CDCA to activate FXR-mediated gene transcription.

Objective: To determine the dose-dependent activation of FXR by chenodeoxycholic acid.

Principle: Cells are co-transfected with an expression plasmid for the FXR ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). Activation of FXR by CDCA leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

24-well cell culture plates

-

Gal4-FXR-LBD expression plasmid

-

UAS-luciferase reporter plasmid

-

Renilla luciferase internal control plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

This compound salt

-

GW4064 (positive control)

-

DMSO (vehicle control)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Culture and Seeding: Culture HEK293T cells in DMEM at 37°C in a 5% CO2 incubator. Seed cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Gal4-FXR-LBD, UAS-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of chenodeoxycholic acid (e.g., 0.1, 1, 10, 50, 100 µM), GW4064 (positive control), or DMSO (vehicle control).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control.

CYP7A1 Activity Assay

This assay measures the activity of the rate-limiting enzyme in bile acid synthesis by quantifying one of its downstream products.[7]

Objective: To determine the effect of chenodeoxycholic acid on the enzymatic activity of CYP7A1 in liver microsomes or hepatocytes.

Principle: The activity of CYP7A1 is indirectly measured by quantifying the formation of 7α-hydroxy-4-cholesten-3-one (C4), a stable intermediate in the bile acid synthesis pathway.[7] C4 levels in cell culture media or serum can be determined using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[17]

Materials:

-

Liver microsomes or cultured primary hepatocytes

-

This compound salt

-

7α-hydroxy-4-cholesten-3-one (C4) standard

-

Internal standard (e.g., deuterated C4)

-

Solvents for extraction (e.g., ethyl acetate)

-

HPLC-MS system

Procedure:

-

Sample Preparation:

-

Hepatocytes: Treat cultured hepatocytes with various concentrations of CDCA for a specified time. Collect the cell culture medium.

-

Liver Microsomes: Incubate liver microsomes with a cholesterol substrate in the presence or absence of CDCA.

-

-

Extraction: To the collected medium or microsomal reaction mixture, add an internal standard and extract the steroids using an organic solvent like ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC-MS analysis.

-

HPLC-MS Analysis: Inject the reconstituted sample into an HPLC-MS system. Separate the analytes on a suitable column and detect C4 and the internal standard using mass spectrometry in selected ion monitoring (SIM) mode.

-

Quantification: Generate a standard curve using known concentrations of the C4 standard. Calculate the concentration of C4 in the samples based on the standard curve and the peak area ratio of C4 to the internal standard.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure changes in the mRNA levels of target genes in response to CDCA treatment.[18]

Objective: To quantify the relative expression of genes such as CYP7A1, SHP, FGF19, BSEP, and OSTα/β in hepatocytes treated with chenodeoxycholic acid.

Materials:

-

Cultured primary human hepatocytes or a suitable cell line (e.g., HepG2)

-

This compound salt

-

RNA isolation kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat hepatocytes with CDCA at various concentrations and for different time points.

-

RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA isolation kit. Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a real-time PCR instrument with SYBR Green or TaqMan chemistry. Include no-template controls and no-reverse-transcriptase controls.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct values of a stable reference gene. Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

This compound salt exerts its multifaceted effects on metabolism primarily through its potent agonism of the farnesoid X receptor. The activation of FXR initiates a complex and well-orchestrated network of transcriptional events that regulate bile acid synthesis and transport, as well as lipid and glucose homeostasis. The detailed understanding of these molecular mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and optimization of therapeutic strategies targeting FXR and related metabolic pathways. This in-depth technical guide serves as a valuable resource for researchers and scientists in the field, providing the foundational knowledge and practical methodologies necessary to further explore the intricate signaling cascades governed by chenodeoxycholic acid.

References

- 1. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. scilit.com [scilit.com]

- 4. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]

- 5. egeneinc.com [egeneinc.com]

- 6. researchgate.net [researchgate.net]

- 7. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Pathway Involving Farnesoid X Receptor and Small Heterodimer Partner Positively Regulates Hepatic Sirtuin 1 Levels via MicroRNA-34a Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potency of Individual Bile Acids to Regulate Bile Acid Synthesis and Transport Genes in Primary Human Hepatocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eubopen.org [eubopen.org]

- 16. researchgate.net [researchgate.net]

- 17. Monitoring hepatic cholesterol 7α-hydroxylase activity by assay of the stable bile acid intermediate 7α-hydroxy-4-cholesten-3-one in peripheral blood [agris.fao.org]

- 18. Validation of putative reference genes for gene expression studies in human hepatocellular carcinoma using real-time quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

Chenodeoxycholic Acid Sodium Salt: A Technical Overview of its Biological Functions and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a pivotal role in lipid digestion and absorption.[1] Its sodium salt form is utilized in various research and clinical applications. Beyond its physiological function in forming micelles to aid in the emulsification of dietary fats, CDCA acts as a significant signaling molecule, modulating key metabolic pathways primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[2][3] This technical guide provides an in-depth exploration of the biological functions of chenodeoxycholic acid sodium salt, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Core Biological Functions and Mechanisms of Action

Chenodeoxycholic acid exerts its biological effects through two principal signaling pathways: the nuclear receptor FXR and the membrane-bound receptor TGR5.

Farnesoid X Receptor (FXR) Activation

CDCA is a potent natural agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[4][5] Upon activation by CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[6]

The primary function of FXR activation by CDCA is the maintenance of bile acid homeostasis through a negative feedback loop.[4] A key target gene suppressed by FXR is CYP7A1, which encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical pathway of bile acid synthesis.[4][7] This suppression is mediated by the induction of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1), a transcriptional activator of CYP7A1.[8]

G Protein-Coupled Bile Acid Receptor 1 (TGR5) Activation

CDCA also functions as an agonist for the G protein-coupled bile acid receptor 1 (TGR5), also known as GPBAR1.[2] TGR5 is expressed in various tissues, including enteroendocrine L-cells, macrophages, and brown adipose tissue.[8][9] Activation of TGR5 by CDCA leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] This elevation in cAMP triggers downstream signaling cascades, including the activation of protein kinase A (PKA).[1]

A significant outcome of TGR5 activation in enteroendocrine L-cells is the secretion of glucagon-like peptide-1 (GLP-1).[10] GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[11]

Signaling Pathways

The signaling cascades initiated by CDCA are central to its diverse biological effects.

FXR Signaling Pathway

dot

Caption: FXR Signaling Pathway Activated by Chenodeoxycholic Acid.

TGR5 Signaling Pathway

dot

Caption: TGR5 Signaling Pathway Leading to GLP-1 Secretion.

Quantitative Data

The biological activity and clinical efficacy of chenodeoxycholic acid have been quantified in numerous studies.

| Parameter | Value | Context | Reference(s) |

| FXR Activation (EC50) | 6,900 nM | HEK293T/17 cells, SEAP reporter assay | [12] |

| ~17-29 µM | Human, Luciferase reporter assay | [13] | |

| TGR5 Activation (EC50) | >10 µM | CHO cells, CRE-driven luciferase reporter assay | [14] |

| Gallstone Dissolution (Dose) | 13-16 mg/kg/day | Recommended dose for gallstone dissolution | [15] |

| 750 mg/day | Showed significantly higher dissolution rates than 375 mg/day or placebo | [13] | |

| Gallstone Dissolution (Efficacy) | 13.5% complete dissolution | 750 mg/day for 2 years in the National Cooperative Gallstone Study | [13] |

| 40.8% partial or complete dissolution | 750 mg/day for 2 years in the National Cooperative Gallstone Study | [13] | |

| 64% partial or complete dissolution | In patients with radiolucent gallstones treated for ≥6 months | [16] | |

| Cerebrotendinous Xanthomatosis (CTX) Treatment (Dose) | 750 mg/day | Standard treatment for CTX | [4] |

| CTX Treatment (Biomarker Response) | 20-fold increase in 23S-pentol upon withdrawal | RESTORE phase 3 clinical trial | [4] |

| 2.8-fold increase in cholestanol (B8816890) upon withdrawal | RESTORE phase 3 clinical trial | [4] | |

| GLP-1 Secretion | Peak concentration of 29.1 ± 2.2 pmol/L | After oral administration of 1250 mg CDCA in RYGB patients | [8] |

| Significant increase with 15 mmol/L intraduodenal infusion | Healthy volunteers | [15] | |

| CYP7A1 Regulation | 60% reduction in hepatic expression | In Cyp27a1/ApoE double knockout mice fed a diet with 0.1% CDCA | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on chenodeoxycholic acid.

Farnesoid X Receptor (FXR) Activation Assays

1. TR-FRET Co-activator Recruitment Assay

-

Principle: This assay measures the binding of a co-activator peptide to the FXR ligand-binding domain (LBD) in the presence of an agonist. The interaction brings a donor fluorophore (e.g., Terbium-cryptate conjugated to an anti-GST antibody) and an acceptor fluorophore (e.g., XL665 conjugated to streptavidin, which binds a biotinylated co-activator peptide) into close proximity, resulting in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[13]

-

Protocol Outline: [13]

-

Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Dilute recombinant GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-anti-GST antibody, and Streptavidin-XL665 to working concentrations.

-

Assay Setup: In a 384-well plate, add test compounds (including CDCA as a positive control) at various concentrations.

-

Incubation: Add the mixture of FXR-LBD, SRC-1 peptide, donor antibody, and acceptor to all wells. Incubate at room temperature for 1-4 hours, protected from light.

-

Measurement: Read the plate on a TR-FRET compatible plate reader, measuring emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot against compound concentration to determine EC50 values.

-

2. FXR Reporter Gene Assay

-

Principle: This cell-based assay quantifies the ability of a compound to activate FXR-mediated gene transcription. Cells are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene downstream of FXREs. FXR activation by an agonist drives luciferase expression, which is measured as luminescence.[6]

-

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Transfection: Co-transfect cells with an FXR expression plasmid and an FXRE-luciferase reporter plasmid.

-

Compound Treatment: After transfection, treat cells with various concentrations of the test compound (and CDCA as a positive control) for 24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase assay substrate. Measure luminescence using a luminometer.

-

Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot against compound concentration to determine EC50 values.

-

dot

Caption: Experimental Workflow for an FXR Reporter Gene Assay.

TGR5 Activation Assay (cAMP Measurement)

-

Principle: TGR5 activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This can be quantified using various methods, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a luciferase-based reporter assay.[18][19]

-

Protocol Outline (ELISA-based): [18][19]

-

Cell Culture: Culture cells expressing TGR5 (e.g., transfected HEK293T or CHO cells).

-

Compound Treatment: Treat cells with various concentrations of the test compound (and a known TGR5 agonist as a positive control) for a short duration (e.g., 5-60 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify cAMP levels in the cell lysates using a competitive cAMP ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP concentrations against the compound concentrations to generate a dose-response curve and determine the EC50 value.

-

GLP-1 Secretion Assay

-

Principle: The secretion of GLP-1 from enteroendocrine L-cells (e.g., the STC-1 cell line) in response to a stimulus can be measured in the cell culture supernatant using an ELISA.[20]

-

Protocol Outline (in vitro): [20][21]

-

Cell Culture: Culture STC-1 cells in 24-well plates until they reach approximately 80% confluency.

-

Pre-incubation: Wash the cells with a secretion buffer and pre-incubate for 1 hour.

-

Stimulation: Replace the buffer with fresh secretion buffer containing various concentrations of the test compound (e.g., CDCA) and incubate for a defined period (e.g., 3 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a specific GLP-1 ELISA kit.

-

Data Normalization: Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.

-

Cholesterol 7α-hydroxylase (CYP7A1) Activity Assay

-

Principle: The activity of CYP7A1, the rate-limiting enzyme in bile acid synthesis, can be assessed by measuring the conversion of a radiolabeled substrate or by quantifying a downstream product. A common method involves measuring the formation of 7α-hydroxy-4-cholesten-3-one (C4), a stable intermediate, from liver microsomes.[22] Alternatively, changes in CYP7A1 gene expression can be quantified by RT-qPCR.[6]

-

Protocol Outline (Gene Expression Analysis): [6][23]

-

Cell/Tissue Treatment: Treat cultured hepatocytes (e.g., HepG2) or liver tissue from experimental animals with CDCA.

-

RNA Extraction: Isolate total RNA from the cells or tissue.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP7A1 and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative expression of CYP7A1 mRNA compared to the control group using the ΔΔCt method.

-

Conclusion

This compound salt is a multifaceted biological molecule with well-defined roles in lipid metabolism and metabolic regulation. Its functions as an agonist for both FXR and TGR5 place it at the nexus of several key signaling pathways that control bile acid, cholesterol, and glucose homeostasis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of CDCA and to design novel modulators of these critical metabolic pathways. The continued investigation into the nuanced biological activities of chenodeoxycholic acid holds significant promise for the development of new treatments for a range of metabolic and liver diseases.

References

- 1. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of chenodeoxycholic acid and the bile acid sequestrant colesevelam on glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of physiological levels of chenodeoxycholic acid supplementation on intestinal and hepatic bile acid and cholesterol metabolism in Cyp7a1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXR, a bile acid receptor and biological sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chenodeoxycholic acid stimulates glucagon‐like peptide‐1 secretion in patients after Roux‐en‐Y gastric bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]

- 11. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Frontiers | Antibiotic-induced gut microbiota depletion enhances glucose tolerance linked to GLP-1 signaling [frontiersin.org]

- 22. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Chenodeoxycholic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, has a rich history that spans from its initial isolation from goose bile to its current therapeutic applications in rare metabolic disorders and its pivotal role in elucidating nuclear receptor signaling. This technical guide provides an in-depth exploration of the discovery, history, and key experimental milestones associated with chenodeoxycholic acid and its sodium salt. We delve into the methodologies of its isolation and synthesis, summarize key clinical findings in structured data tables, and visualize the intricate signaling pathways it governs. This document serves as a comprehensive resource for researchers and professionals in drug development, offering a detailed understanding of CDCA's journey from a biological curiosity to a clinically significant molecule.

Introduction: From Goose Bile to a Key Biological Modulator

Chenodeoxycholic acid, systematically known as 3α,7α-dihydroxy-5β-cholan-24-oic acid, is one of the two primary bile acids in humans, alongside cholic acid.[1][2] Its name is derived from the Greek "cheno," meaning goose, as it was first isolated from the bile of the domestic goose.[1] As a bile acid, CDCA plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[1][2] Beyond this classical function, CDCA is now recognized as a potent signaling molecule, most notably as the most potent natural endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][3]

The sodium salt of chenodeoxycholic acid is often used in pharmaceutical formulations to improve its solubility.[4][5] This technical guide will explore the historical context of its discovery, the evolution of its chemical synthesis, its therapeutic applications, and the underlying molecular mechanisms of its action.

The Journey of Discovery and Key Historical Milestones

The scientific journey of understanding bile acids began in the 19th century. The correct chemical structure of the steroid nucleus, the core of bile acids, was elucidated through the extensive work of Nobel laureates Heinrich Wieland and Adolf Windaus, which laid the foundation for understanding cholesterol and its derivatives.[6]

Key milestones in the history of chenodeoxycholic acid include:

-

1848: The first primary bile acid, cholic acid, was isolated by Strecker, marking the beginning of bile acid research.[7]

-

Early 20th Century: The fundamental four-ring structure of bile acids was proposed and later confirmed through X-ray diffraction studies, revealing their close relationship to cholesterol.[8][7]

-

Isolation from Goose Bile: The initial isolation of chenodeoxycholic acid from the bile of the domestic goose gave the compound its name.[1]

-

Therapeutic Application for Gallstones: In the latter half of the 20th century, CDCA emerged as a therapeutic agent for the dissolution of cholesterol gallstones.[9][10][11] This application was based on the principle of altering the cholesterol saturation of bile.

-

Treatment for Cerebrotendinous Xanthomatosis (CTX): CDCA was found to be a crucial replacement therapy for CTX, a rare autosomal recessive disorder caused by a deficiency in the sterol 27-hydroxylase enzyme, which is necessary for primary bile acid synthesis.[12][13]

-

Discovery as an FXR Ligand: A paradigm shift in understanding the function of bile acids occurred with the discovery that they act as signaling molecules. CDCA was identified as a potent natural agonist for the farnesoid X receptor (FXR), a discovery that opened up new avenues of research into its metabolic regulatory roles.[1][3][14]

Physicochemical Properties and Data

A summary of the key physicochemical properties of chenodeoxycholic acid and its sodium salt is presented below.

| Property | Chenodeoxycholic Acid | Chenodeoxycholic Acid Sodium Salt | Reference(s) |

| IUPAC Name | 3α,7α-Dihydroxy-5β-cholan-24-oic acid | Sodium 3α,7α-dihydroxy-5β-cholan-24-oate | [1] |

| CAS Number | 474-25-9 | 2646-38-0 | [1][4] |

| Molecular Formula | C24H40O4 | C24H39NaO4 | [1][4] |

| Molecular Weight | 392.58 g/mol | 414.57 g/mol | [4][15] |

| Melting Point | 165–167 °C | 298 °C | [1][4] |

| Solubility | Insoluble in water; soluble in alcohol and acetic acid | Soluble in alcohol and acetic acid | [1][16] |

| Appearance | White crystalline substance | White to off-white crystalline powder | [1][16] |

Experimental Protocols

Isolation from Natural Sources (e.g., Poultry Bile)

The isolation of CDCA from animal bile, such as that from ducks or pigs, is a multi-step process that has been refined over time to improve purity and yield.

Caption: Synthesis of CDCA from cholic acid.

Detailed Methodology:

-

Esterification: The carboxylic acid group of cholic acid is first protected, typically by converting it to a methyl or ethyl ester. [17][18][19]2. Selective Protection: The 3α and 7α hydroxyl groups are selectively protected, for example, through acetylation. [17][18][19]3. Oxidation: The unprotected 12α hydroxyl group is then oxidized to a ketone (12-oxo). [17][18]4. Deprotection: The protecting groups on the 3α and 7α hydroxyls and the ester group are removed via saponification. [17][18]5. Reduction: The 12-oxo group is removed via a Wolff-Kishner reduction. [17]6. Purification: The final product is purified, often by crystallization, to yield CDCA. [19]

Therapeutic Applications and Clinical Data

Dissolution of Cholesterol Gallstones

CDCA was one of the first oral agents used for the medical dissolution of cholesterol gallstones. Its mechanism of action involves reducing the cholesterol saturation of bile. [10] Summary of Clinical Trial Data for CDCA in Gallstone Dissolution

| Study / Trial | Dosage | Duration | Outcome | Reference(s) |

| National Cooperative Gallstone Study | 750 mg/day | 2 years | 13.5% complete dissolution | [10] |

| National Cooperative Gallstone Study | 375 mg/day | 2 years | 5.2% complete dissolution | [10] |

| Sunnybrook Gallstone Study | 750 mg/day | 2 years | 10.9% complete dissolution | [9] |

| Sunnybrook Gallstone Study | 375 mg/day | 2 years | 13.2% complete dissolution | [9] |

| Toouli et al., 1980 | 750 mg/day | 6-24 months | 39% overall response (complete or partial dissolution) | [11] |

| Thistle et al., 1978 | ≥15 mg/kg/day | - | 83% response rate | [20] |

| Multicenter Study (Gerolami et al.) | 1500 mg/day | >3 months | 63% partial or complete dissolution | [21] |

Treatment of Cerebrotendinous Xanthomatosis (CTX)

CDCA is the standard of care for CTX, a rare genetic disorder. [12][13]It acts as a replacement therapy, normalizing bile acid synthesis and reducing the accumulation of cholestanol (B8816890). [12] Summary of Clinical Outcomes of CDCA Treatment for CTX

| Study | Dosage | Duration | Key Biochemical Outcomes | Key Clinical Outcomes | Reference(s) |

| Berginer et al., 1984 | 750 mg/day | ≥1 year | Threefold decline in mean plasma cholestanol levels | Dementia cleared in 10/17 patients; pyramidal and cerebellar signs improved or disappeared in many. | [22] |

| Koopman et al., 2020 (Retrospective) | Variable | Long-term | Improvement in serum cholestanol, 7α-hydroxy-4-cholesten-3-one, and/or urinary bile alcohols | Improvement, resolution, or stabilization of disease signs and symptoms in most patients. | [12] |

| Stelten et al., 2018 (cited in Koopman et al.) | - | - | - | Early treatment can reverse and prevent neurological symptoms. | [12] |

| European Public Assessment Report Review | - | - | Biochemical outcomes improved in 100% of people. | Over 70% experienced stabilization or improvement in clinical outcomes. | [13] |

| US FDA Approval Trial (Ctexli) | 250 mg three times daily | 24 weeks | Significant reduction in plasma cholestanol and urine 23S-pentol. | - | [1] |

Molecular Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway

A significant part of CDCA's biological activity is mediated through its role as a potent agonist of the farnesoid X receptor (FXR). [1][14][23]FXR is a nuclear receptor that acts as a master regulator of bile acid synthesis and transport.

References

- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. metabolon.com [metabolon.com]

- 3. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nobelprize.org [nobelprize.org]

- 9. The Sunnybrook Gallstone Study: a double-blind controlled trial of chenodeoxycholic acid for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acpjournals.org [acpjournals.org]

- 11. Treatment of gallstones by chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The safety and effectiveness of chenodeoxycholic acid treatment in patients with cerebrotendinous xanthomatosis: two retrospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. england.nhs.uk [england.nhs.uk]

- 14. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preliminary Study on Bile Components of Several Animals and Study on Extraction Process of Chenodeoxycholic Acid [nwsbio.com]

- 16. Deoxycholic acid - Wikipedia [en.wikipedia.org]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. CN102060902A - Chenodeoxycholic acid synthesis method - Google Patents [patents.google.com]

- 19. CN1869043A - A kind of synthetic method of chenodeoxycholic acid - Google Patents [patents.google.com]

- 20. Chenotherapy for gallstone dissolution. I. Efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. karger.com [karger.com]

- 22. Long-term treatment of cerebrotendinous xanthomatosis with chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. caymanchem.com [caymanchem.com]

The Role of Chenodeoxycholic Acid Sodium Salt in Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of chenodeoxycholic acid (CDCA) sodium salt in the intricate regulation of cholesterol metabolism. CDCA, a primary bile acid synthesized from cholesterol in the liver, is a critical signaling molecule that governs key metabolic pathways. This document elucidates the molecular mechanisms of CDCA action, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the underlying biological processes.

Core Mechanism of Action: Farnesoid X Receptor (FXR) Agonism

The primary mechanism through which chenodeoxycholic acid exerts its influence on cholesterol metabolism is by acting as a potent endogenous agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine[1][2]. Upon binding, CDCA induces a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription[3][4].

The activation of FXR by CDCA initiates a cascade of events that collectively lead to a reduction in intracellular cholesterol levels. This is primarily achieved through the regulation of two key enzymes involved in cholesterol homeostasis:

-

Inhibition of Cholesterol 7α-hydroxylase (CYP7A1): CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which is the primary route for cholesterol catabolism in the liver[5]. CDCA-activated FXR represses the transcription of the CYP7A1 gene through two main pathways:

-

The SHP-mediated pathway: In the liver, the FXR/RXR heterodimer induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for CYP7A1 gene expression[3][4].

-

The FGF19-mediated pathway: In the intestine, FXR activation stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) (the human ortholog of mouse FGF15)[1][3]. FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that ultimately leads to the repression of CYP7A1 transcription, acting synergistically with the SHP-mediated pathway[3][6].

-

-

Regulation of HMG-CoA Reductase: HMG-CoA reductase is the rate-limiting enzyme in de novo cholesterol synthesis. While the direct regulation of HMG-CoA reductase by CDCA is complex and can involve both FXR-dependent and independent mechanisms, studies have shown that CDCA treatment can lead to a reduction in its activity[7][8]. This effect is thought to be, in part, a consequence of the overall cellular response to increased bile acid levels and the subsequent modulation of cholesterol-sensing pathways.

The following diagram illustrates the FXR-mediated signaling pathway activated by chenodeoxycholic acid.

Quantitative Effects on Cholesterol and Bile Acid Metabolism

The administration of chenodeoxycholic acid sodium salt leads to measurable changes in various parameters of cholesterol and bile acid metabolism. The following tables summarize quantitative data from clinical and experimental studies.

Table 1: Effect of Chenodeoxycholic Acid on Bile Acid Composition

| Bile Acid | Pre-treatment (%) | Post-treatment with CDCA (%) | Reference |

| Chenodeoxycholic Acid | 7 - 43 | ~80 - >90 | [9][10][11] |

| Cholic Acid | 45 - 85 | ~3 | [9][10] |

| Deoxycholic Acid | 3 - 11 | Markedly Decreased | [9][10] |

| Ursodeoxycholic Acid | - | ~17 | [9] |

Table 2: Dose-Response of Chenodeoxycholic Acid on Biliary Cholesterol Saturation

| CDCA Daily Dose | Change in Bile Saturation | Reference |

| 250 mg | No significant change | [12] |

| 500 mg | Variable decrease | [12] |

| 750 mg | Significant decrease (unsaturated bile) | [12] |

| 10-15 mg/kg | Necessary for desaturation in many patients | [12] |

Table 3: Effect of Chenodeoxycholic Acid on Plasma Lipoprotein Levels

| Lipoprotein | Change with CDCA Treatment | Reference |

| Total Cholesterol | No significant change or slight increase | [13][14] |

| LDL Cholesterol | ~10% increase | [7] |

| HDL Cholesterol | Significant increase or no effect | [13][14] |

| Triglycerides | Significant decrease | [13] |

Table 4: Effect of Chenodeoxycholic Acid on Key Enzyme Activities

| Enzyme | Reduction in Activity with CDCA Treatment | Reference |

| Cholesterol 7α-hydroxylase (CYP7A1) | ~83% | [7] |

| HMG-CoA Reductase | ~54% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of chenodeoxycholic acid on cholesterol metabolism.

Protocol 1: Determination of HMG-CoA Reductase Activity in Liver Microsomes

This protocol is adapted from spectrophotometric assays that measure the rate of NADPH oxidation.

Materials:

-

Liver tissue

-

Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.2 M KCl, 1 mM EDTA, and 10 mM dithiothreitol)

-

Microsome isolation reagents (ultracentrifuge)

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)

-

NADPH solution (e.g., 100 µM)

-

HMG-CoA solution (e.g., 50 µM)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Microsome Isolation:

-

Homogenize fresh liver tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a minimal volume of homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Activity Assay:

-

In a 96-well microplate, add the following to each well:

-

Reaction buffer

-

Microsomal protein (e.g., 200 µg/mL final concentration)

-

NADPH solution

-

-

Pre-incubate the plate at 37°C for 20 minutes.

-

Initiate the reaction by adding the HMG-CoA solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

Express HMG-CoA reductase activity as nmol of NADPH oxidized per minute per mg of microsomal protein[15].

-

Protocol 2: Quantification of Bile Acid Pool Size and Composition by LC-MS/MS

This protocol outlines the general steps for the analysis of bile acids in plasma.

Materials:

-

Plasma sample

-

Internal standards (deuterated bile acids)

-

Acetonitrile (B52724) for protein precipitation

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727) and water for SPE conditioning and elution

-

Formic acid

-

Ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Add a known amount of a mixture of deuterated bile acid internal standards to each plasma sample.

-

Precipitate proteins by adding ice-cold acetonitrile, vortex, and centrifuge to pellet the protein.

-

Transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the bile acids with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the UHPLC-MS/MS system.

-

Separate the bile acids using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the individual bile acids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Each bile acid and its corresponding internal standard will have a specific precursor-to-product ion transition.

-

-

Data Analysis:

Protocol 3: Immunoblotting for Hepatic LDL Receptor Quantification

This protocol describes a method for determining the relative amount of LDL receptor protein in liver tissue.

Materials:

-

Liver tissue

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay reagents (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Electrotransfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibody against the LDL receptor

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Protein Extraction:

-

Homogenize liver tissue in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the LDL receptor (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection and Quantification:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensity corresponding to the LDL receptor using densitometry software. Normalize the LDL receptor signal to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading[18][19].

-

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow for investigating the effects of chenodeoxycholic acid on cholesterol metabolism in an animal model.

References

- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Persistent effects of chenodeoxycholic acid on biliary lipids in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased formation of ursodeoxycholic acid in patients treated with chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of oral chenodeoxycholic acid on bile acid kinetics and biliary lipid composition in women with cholelithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Oral Chenodeoxycholic Acid on Bile Acid Kinetics and Biliary Lipid Composition in Women with Cholelithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of varying doses of chenodeoxycholic acid on bile lipid and biliary bile acid composition in gallstone patients: a dose-response study [pubmed.ncbi.nlm.nih.gov]

- 13. Chenodeoxycholic acid and ursodeoxycholic acid effects in endogenous hypertriglyceridemias. A controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of chenodeoxycholic acid and deoxycholic acid on cholesterol absorption and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. shimadzu.com [shimadzu.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Detection and quantitation of low density lipoprotein (LDL) receptors in human liver by ligand blotting, immunoblotting, and radioimmunoassay. LDL receptor protein content is correlated with plasma LDL cholesterol concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Purification of low density lipoprotein receptor from liver and its quantification by anti-receptor monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chenodeoxycholic Acid Sodium Salt as a Farnesoid X Receptor (FXR) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chenodeoxycholic acid (CDCA), a primary bile acid, is the most potent endogenous agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a critical regulator of bile acid, lipid, and glucose homeostasis. This technical guide provides a comprehensive overview of the FXR agonist activity of CDCA sodium salt, detailing its mechanism of action, quantitative activity data, and in-depth experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of FXR signaling and the development of FXR-targeted therapeutics.

Introduction to Farnesoid X Receptor (FXR) and Chenodeoxycholic Acid (CDCA)

The farnesoid X receptor is highly expressed in the liver and intestine, where it functions as a sensor for bile acids.[1] Upon activation by ligands such as CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3]

CDCA is a primary bile acid synthesized from cholesterol in the liver. Its sodium salt is a commonly used form in research due to its solubility. The activation of FXR by CDCA initiates a cascade of signaling events that play a crucial role in maintaining metabolic homeostasis.

Quantitative Agonist Activity of Chenodeoxycholic Acid

The potency of CDCA as an FXR agonist has been quantified in various in vitro assays. The half-maximal effective concentration (EC50) is a key parameter used to describe its activity. The following tables summarize the reported EC50 values for CDCA in different experimental systems.

Table 1: EC50 Values of Chenodeoxycholic Acid in FXR Reporter Gene Assays

| Cell Line | Reporter System | EC50 (µM) | Reference |

| CHO | Chimeric FXR Reporter | Efficacy normalized to CDCA | [4] |

| HEK293 | Full-length human FXR | - | [4] |

Table 2: EC50 Values of Chenodeoxycholic Acid in FXR Co-activator Recruitment Assays

| Assay Type | Co-activator Peptide | EC50 (µM) | Reference |

| TR-FRET | SRC-1 | - | N/A |

| AlphaScreen | SRC1-2, SRC2-3 | - | [5] |

Signaling Pathways of FXR Activation by CDCA

Upon binding of CDCA, FXR undergoes a conformational change that facilitates the recruitment of co-activators and the dissociation of co-repressors. This leads to the transcriptional regulation of a suite of target genes involved in bile acid metabolism and transport.

A key downstream effector of FXR activation is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[3] FXR activation robustly induces the expression of SHP, which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] This represents a critical negative feedback mechanism.

Furthermore, FXR activation by CDCA upregulates the expression of key transporters involved in bile acid efflux, including the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha and beta (OSTα/β).[6] This coordinated regulation of synthesis and transport protects hepatocytes from the cytotoxic effects of excessive bile acid accumulation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the FXR agonist activity of chenodeoxycholic acid sodium salt.

FXR Reporter Gene Assay

This cell-based assay quantifies the ability of CDCA to activate FXR-mediated gene transcription.

Principle: Cells are co-transfected with a plasmid expressing the human FXR and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. Activation of FXR by CDCA leads to the expression of luciferase, and the resulting luminescence is proportional to the receptor's activity.[2]

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture HepG2 or HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed 30,000-50,000 cells per well in a 96-well plate and incubate for 18-24 hours.[2]

-

-

Transfection:

-

Prepare a transfection mixture containing an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid. A Renilla luciferase plasmid can be co-transfected for normalization.

-

Use a suitable transfection reagent according to the manufacturer's instructions.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound salt in the appropriate cell culture medium.

-

Replace the transfection medium with the medium containing different concentrations of CDCA. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24 hours.

-

-

Lysis and Luminescence Reading:

-

Aspirate the medium and lyse the cells with a suitable lysis buffer.

-

Add the luciferase substrate to each well and measure the luminescence using a plate reader.

-

If a normalization plasmid was used, measure its activity as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized data against the log of the CDCA concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This biochemical assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide.[7]

Principle: The FXR-LBD is tagged with a donor fluorophore (e.g., Terbium cryptate), and a co-activator peptide (e.g., a peptide from SRC-1) is tagged with an acceptor fluorophore (e.g., d2). When CDCA binds to the FXR-LBD, it induces a conformational change that promotes the recruitment of the co-activator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to fluorescence resonance energy transfer to the acceptor, resulting in a measurable signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).

-

Dilute the recombinant GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-anti-GST antibody (donor), and Streptavidin-XL665 (acceptor) to their final working concentrations in the assay buffer.[2]

-

-

Assay Plate Setup:

-

In a low-volume 384-well black plate, add serial dilutions of this compound salt.

-

Include a vehicle control (DMSO) and a positive control (a known potent FXR agonist).

-

-

Incubation:

-

Add the prepared mixture of FXR-LBD, co-activator peptide, donor, and acceptor to all wells.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.[2]

-

-

TR-FRET Measurement:

-

Read the plate on a TR-FRET compatible plate reader, with excitation at approximately 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[2]

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the TR-FRET ratio against the log of the CDCA concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression

This method is used to quantify the changes in the mRNA levels of FXR target genes in response to CDCA treatment.

Principle: Cells are treated with CDCA, and total RNA is extracted. The RNA is then reverse-transcribed into cDNA, which is used as a template for real-time PCR with primers specific for FXR target genes. The amplification of the PCR product is monitored in real-time, allowing for the quantification of the initial amount of target mRNA.

Detailed Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cultured cells (e.g., HepG2) with CDCA sodium salt at a desired concentration (e.g., 50 µM) for a specific time (e.g., 6 hours).[8]

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.

-

-

Quantitative Real-Time PCR:

-

Prepare a PCR reaction mixture containing cDNA, gene-specific primers, and a real-time PCR master mix (e.g., containing SYBR Green).

-

Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions.

-

-

Primer Sequences:

-

Use validated primers for human FXR target genes. Examples of primer sequences are provided in Table 3.

-

Table 3: Human Primer Sequences for qRT-PCR

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| SHP | - | - | [9] |

| BSEP | - | - | [10] |

| OSTα | - | - | N/A |

| CYP7A1 | CAAGCAAACACCATTCCAGCGAC | ATAGGATTGCCTTCCAAGCTGAC | |

| GAPDH | - | - | [8] |

| (Note: Specific primer sequences for all genes should be obtained from validated sources or designed using appropriate software.) |

-

Data Analysis:

-

Analyze the real-time PCR data using the comparative ΔΔCT method, with a housekeeping gene (e.g., GAPDH) as an internal control.[8]

-

Calculate the fold change in gene expression in CDCA-treated cells relative to vehicle-treated cells.

-

Conclusion

This compound salt is a well-characterized and potent endogenous agonist of the farnesoid X receptor. Its ability to activate FXR and modulate the expression of key target genes involved in bile acid homeostasis makes it an invaluable tool for studying FXR biology and a reference compound in the development of novel FXR-targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the investigation of CDCA's FXR agonist activity and the screening of new chemical entities targeting this important nuclear receptor.

References

- 1. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. origene.com [origene.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), and their pivotal roles in biomedical research and drug development. This document details their synthesis, physiological functions, and mechanisms of action through key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research setting.

Introduction to Primary Bile Acids

Primary bile acids are steroid acids synthesized from cholesterol exclusively in the liver.[1] They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine.[2] Beyond their role as biological detergents, primary bile acids are now recognized as crucial signaling molecules that regulate a wide array of metabolic processes, including their own synthesis, as well as glucose, lipid, and energy homeostasis.[3][4][5] This signaling is primarily mediated through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5 (also known as GPBAR1).[3][6] Their multifaceted roles have positioned them as significant therapeutic targets for a variety of metabolic and inflammatory diseases.[7][8][9]

Synthesis and Metabolism of Primary Bile Acids

The synthesis of primary bile acids is the primary pathway for cholesterol catabolism in mammals.[1] This multi-enzymatic process occurs in several cellular compartments within hepatocytes, including the cytosol, endoplasmic reticulum, mitochondria, and peroxisomes.[1]

There are two main pathways for primary bile acid synthesis:

-

The Classical (or Neutral) Pathway: This is the major pathway, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][10][11] This pathway produces both cholic acid (CA) and chenodeoxycholic acid (CDCA).[10]

-

The Alternative (or Acidic) Pathway: This pathway is initiated by sterol 27-hydroxylase (CYP27A1) and primarily yields CDCA.[10][12]

In the liver, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine, which increases their solubility and emulsifying capacity.[2] These conjugated bile acids are then secreted into the bile, stored in the gallbladder, and released into the duodenum upon food intake.[2][13] In the intestine, they can be deconjugated and dehydroxylated by the gut microbiota to form secondary bile acids.[7] The majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation in a process known as enterohepatic circulation.[12]

Quantitative Data on Primary Bile Acids

The concentrations of primary bile acids vary significantly across different biological compartments and are influenced by factors such as diet and disease state. The following tables summarize typical concentrations of cholic acid and chenodeoxycholic acid in human serum, bile, and feces.

| Bile Acid | Serum Concentration (fasting) | Reference |

| Cholic Acid (CA) | 0.1 - 2.0 µM | [10][14] |

| Chenodeoxycholic Acid (CDCA) | 0.1 - 2.5 µM | [10][14] |

Table 1: Typical Fasting Serum Concentrations of Primary Bile Acids in Healthy Adults.

| Bile Acid | Bile Concentration | Reference |

| Cholic Acid (CA) | 20 - 40% of total bile acids | [1] |

| Chenodeoxycholic Acid (CDCA) | 20 - 40% of total bile acids | [1] |

Table 2: Relative Abundance of Primary Bile Acids in Human Bile.

| Bile Acid | Fecal Concentration (dry weight) | Reference |

| Cholic Acid (CA) | Variable, typically low due to conversion | [15] |

| Chenodeoxycholic Acid (CDCA) | Variable, typically low due to conversion | [15] |

Table 3: Fecal Concentrations of Primary Bile Acids. Note: Fecal concentrations are highly variable and represent the small fraction that escapes enterohepatic circulation and microbial metabolism.

Primary bile acids exhibit different binding affinities and activation potentials for their primary receptors, FXR and TGR5.

| Ligand | Receptor | EC50 (µM) | Reference |

| Chenodeoxycholic Acid (CDCA) | FXR | 10 - 50 | [16][17] |

| Cholic Acid (CA) | FXR | > 100 | [18] |

| Chenodeoxycholic Acid (CDCA) | TGR5 | ~10 - 60 | [19][20] |

| Cholic Acid (CA) | TGR5 | > 100 | [19][20] |

Table 4: Receptor Activation by Primary Bile Acids. EC50 values represent the concentration of the bile acid required to elicit a half-maximal response.

Signaling Pathways of Primary Bile Acids

Primary bile acids exert their regulatory effects primarily through the activation of FXR and TGR5.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a ligand-activated transcription factor.[6] Chenodeoxycholic acid is the most potent endogenous FXR agonist.[18][21] Upon activation by CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[22]

Key downstream effects of FXR activation include:

-

Repression of Bile Acid Synthesis: FXR activation in the liver and intestine leads to the transcriptional repression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, through the induction of the transcriptional repressor Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.[6][23]

-

Regulation of Lipid and Glucose Metabolism: FXR plays a crucial role in regulating triglyceride, cholesterol, and glucose metabolism.[5][11]

-

Maintenance of Intestinal Barrier Function: FXR activation helps to maintain the integrity of the intestinal epithelial barrier.[10]

Caption: FXR signaling pathway activated by CDCA.

TGR5 Signaling

TGR5 is a G-protein coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells, macrophages, and brown adipocytes.[6][10] Both primary bile acids can activate TGR5, although with lower potency compared to secondary bile acids.[19][20]

Activation of TGR5 leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[24] This, in turn, activates Protein Kinase A (PKA) and other downstream effectors.[10]

Key downstream effects of TGR5 activation include:

-

GLP-1 Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[6][10]

-

Energy Expenditure: In brown adipose tissue and muscle, TGR5 activation promotes energy expenditure.[6]

-

Anti-inflammatory Effects: TGR5 signaling has been shown to have anti-inflammatory effects in macrophages.[24]

Caption: TGR5 signaling pathway activated by primary bile acids.

Experimental Protocols

Accurate quantification and functional assessment of primary bile acids are critical for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Primary Bile Acids in Serum by LC-MS/MS

This protocol describes a common method for the extraction and quantification of CA and CDCA from human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Human serum samples

-

Internal standards (e.g., deuterated CA and CDCA)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw serum samples on ice.

-

To 100 µL of serum in a centrifuge tube, add 10 µL of the internal standard working solution.[25]

-

Add 300 µL of ice-cold methanol to precipitate proteins.[25]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).[3]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Quantification:

-

Generate a standard curve using known concentrations of CA and CDCA.

-

Calculate the concentrations in the unknown samples based on the peak area ratios of the analytes to their respective internal standards.

-

-

Caption: Workflow for serum bile acid quantification by LC-MS/MS.

FXR Activation Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to measure the activation of FXR by primary bile acids.

Materials:

-

HEK293T or HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

FXR expression plasmid

-

RXR expression plasmid

-

FXRE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Test compounds (CA, CDCA) and positive control (e.g., GW4064)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293T or HepG2 cells in a 96-well white, clear-bottom plate at a density of 2-5 x 10^4 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

Prepare a transfection mixture containing the FXR expression plasmid, RXR expression plasmid, and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[5]

-

Add the transfection mixture to the cells and incubate for 4-6 hours.[5]

-

Replace the transfection medium with fresh cell culture medium.

-

-

Compound Treatment:

-